![molecular formula C7H4BrNO3S B6292818 4-Bromobenzenesulfonyl isocyanate CAS No. 7018-74-8](/img/structure/B6292818.png)
4-Bromobenzenesulfonyl isocyanate
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Overview
Description
4-Bromobenzenesulfonyl isocyanate is a chemical compound with the molecular formula C7H4BrNO3S and a molecular weight of 262.08 . It is used in various chemical reactions and has significant industrial importance .
Synthesis Analysis
The synthesis of isocyanates, such as 4-Bromobenzenesulfonyl isocyanate, involves several methods. One method involves the treatment of alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . Another method involves the oxidation of isonitriles to isocyanates using DMSO as the oxidant, catalyzed by trifluoroacetic anhydride .Molecular Structure Analysis
The molecular structure of 4-Bromobenzenesulfonyl isocyanate consists of a bromobenzene ring attached to a sulfonyl isocyanate group . The structure is planar, with the isocyanate group extending from the benzene ring.Chemical Reactions Analysis
4-Bromobenzenesulfonyl isocyanate can participate in various chemical reactions. For instance, it can react with hydrogen-acidic compounds like alcohols, phenols, and amines to form carbamates and ureas . The reaction mechanism depends on the acidity and nucleophilicity of the hydrogen-acidic compound and the basicity of the catalyst .Physical And Chemical Properties Analysis
4-Bromobenzenesulfonyl isocyanate has a melting point of 38-40 °C and a boiling point of 117-120 °C at a pressure of 1.2 Torr . It has a density of 1.72±0.1 g/cm3 .Scientific Research Applications
- Details : During oligonucleotide synthesis, it helps couple nucleotides together by reacting with hydroxyl groups, leading to the formation of phosphodiester bonds. This step is crucial for constructing DNA and RNA sequences in laboratories and biotechnology applications .
- Details : By reacting with primary or secondary amines, it forms stable sulfonamide derivatives. These protected amines can then undergo further reactions without interference from other functional groups .
- Details : Blocked isocyanates are used in coatings, adhesives, and sealants. They release free isocyanates upon heating, allowing controlled curing reactions. Researchers explore various blocking groups to tailor the release kinetics and enhance performance .
- Details : By incorporating this moiety into drug candidates, scientists explore its impact on pharmacokinetics, binding affinity, and metabolic stability. It may serve as a scaffold for developing new therapeutic agents .
- Details : Chemists use it for introducing sulfonyl isocyanate functionality into organic molecules. This versatile reagent can be employed in multistep syntheses to create complex structures .
- Details : Researchers explore its use in polymer chemistry, surface modification, and material design. Its reactivity with various nucleophiles allows tailoring of material properties, such as hydrophobicity or adhesion .
Oligonucleotide Synthesis
Protection of Amines
Blocked Isocyanates
Medicinal Chemistry
Organic Synthesis
Materials Science
Mechanism of Action
Target of Action
It’s known that isocyanates in general can react with compounds containing active hydrogen atoms, such as water, alcohols, and amines .
Mode of Action
Isocyanates are known to react with compounds containing active hydrogen atoms, forming a covalent bond . This reaction can lead to changes in the target molecule, potentially altering its function.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromobenzenesulfonyl isocyanate .
Safety and Hazards
4-Bromobenzenesulfonyl isocyanate is considered hazardous. It causes severe skin burns and eye damage . It may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may also cause respiratory irritation and is harmful in contact with skin or if inhaled .
properties
IUPAC Name |
4-bromo-N-(oxomethylidene)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S/c8-6-1-3-7(4-2-6)13(11,12)9-5-10/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTAVLHJSNLEIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)N=C=O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromobenzenesulfonyl isocyanate |
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